Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its fused heterocyclic rings, which include imidazole, pyrimidine, and furan moieties. It has garnered interest due to its potential biological activities and its role as a building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe final step often involves esterification to introduce the isopropyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The industrial process also emphasizes cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under mild conditions to form corresponding furanones.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate: Known for its unique structure and potential biological activities.
Other Imidazo[1,2-a]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness
The uniqueness of this compound lies in its fused heterocyclic rings and the presence of the furan moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H17N3O3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
propan-2-yl 4-(furan-2-yl)-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C19H17N3O3/c1-11(2)25-18(23)16-12(3)20-19-21-13-7-4-5-8-14(13)22(19)17(16)15-9-6-10-24-15/h4-11H,1-3H3 |
InChI Key |
ROXKIHAXGBGESO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC3=CC=CC=C3N2C(=C1C(=O)OC(C)C)C4=CC=CO4 |
Origin of Product |
United States |
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